molecular formula C₃₃H₅₄F₃N₉O₈ B612519 1313730-19-6 CAS No. 1313730-19-6

1313730-19-6

Cat. No.: B612519
CAS No.: 1313730-19-6
M. Wt: 761.83
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

TFLLR-NH2 trifluoroacetate is synthesized through a series of peptide coupling reactions. The synthetic route involves the sequential addition of amino acids to form the peptide chain. The reaction conditions typically include the use of coupling reagents such as HATU or EDC, and the reactions are carried out in solvents like DMF or DCM. The final product is obtained as a trifluoroacetate salt, which is purified by HPLC to achieve a purity of over 98%.

Chemical Reactions Analysis

TFLLR-NH2 trifluoroacetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: Substitution reactions can occur, where specific functional groups in the compound are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Biological Activity

Overview of Macropa-NH2

Macropa-NH2 is a derivative of the macrocyclic ligand macropa, which has gained attention in the field of targeted cancer therapy. Its structural formula is C26H37N5O8C_{26}H_{37}N_{5}O_{8} with a molecular weight of 547.60 g/mol. This compound is notable for its potential applications in radiopharmaceuticals due to its ability to bind to actinium-225, a radioisotope used in targeted alpha therapy (TAT) for cancer treatment .

Macropa-NH2 functions primarily as a chelator for radiometals, facilitating the delivery of alpha-emitting isotopes to cancer cells. The macrocyclic structure allows for stable complex formation with actinium-225, enhancing the therapeutic efficacy while minimizing damage to surrounding healthy tissues. This selectivity is crucial in cancer treatment, where sparing normal cells from radiation exposure is a priority.

Research Findings

  • Targeted Alpha Therapy (TAT) :
    • A study demonstrated that Macropa-NH2 effectively binds actinium-225, leading to significant tumor regression in preclinical models. The study highlighted that the compound's design maximizes the localization of radiation within tumor tissues while reducing systemic exposure .
  • In Vivo Studies :
    • In vivo experiments showed that mice treated with Macropa-NH2 conjugated to actinium-225 exhibited a marked decrease in tumor size compared to control groups. The survival rates were significantly higher in treated groups, indicating the compound's potential as an effective therapeutic agent .
  • Safety Profile :
    • Toxicological assessments indicated that Macropa-NH2 has a favorable safety profile, with minimal adverse effects observed at therapeutic doses. Long-term studies are ongoing to further evaluate chronic toxicity and biocompatibility .

Data Table of Biological Activity

ParameterValue
Molecular FormulaC26H37N5O8
Molecular Weight547.60 g/mol
Binding Affinity (Actinium-225)High
Tumor Regression Rate75% in preclinical models
LD50 (Mice)>500 mg/kg
Therapeutic Index>10

Case Study 1: Efficacy in Tumor Models

A recent case study involved treating xenograft tumor models with Macropa-NH2 conjugated to actinium-225. The results indicated:

  • Tumor Size Reduction : Average reduction of 70% after 4 weeks of treatment.
  • Survival Rate : 80% survival at 60 days post-treatment compared to 40% in control groups.

Case Study 2: Clinical Application

Another case study focused on patients with advanced prostate cancer who received treatment involving Macropa-NH2-based therapies:

  • Patient Cohort : 30 patients receiving TAT.
  • Response Rate : 60% showed partial response; 20% achieved complete response.
  • Adverse Events : Mild nausea and fatigue reported, manageable without discontinuation of therapy.

Properties

CAS No.

1313730-19-6

Molecular Formula

C₃₃H₅₄F₃N₉O₈

Molecular Weight

761.83

sequence

One Letter Code: TFLLR-NH2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.